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Compound of Interest

Compound Name: (+)-Osbeckic acid

Cat. No.: B1662967

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of (+)-Osbeckic acid against a panel of well-
characterized inhibitors of ATP Citrate Lyase (ACLY), a key enzyme in cellular metabolism with
implications in cancer and inflammation. While the direct molecular target of (+)-Osbeckic acid
for all its biological effects is an area of ongoing research, its reported vasorelaxant, and
inferred anticancer and anti-inflammatory activities from plant extracts, make ACLY a plausible
and compelling target for investigation.[1][2] This document presents available quantitative
data, detailed experimental protocols for inhibitor screening, and visual diagrams of the
relevant signaling pathway and experimental workflow to aid researchers in the evaluation of
(+)-Osbeckic acid's therapeutic potential.

Comparative Inhibitory Activity

The following table summarizes the available quantitative data for (+)-Osbeckic acid and
known inhibitors of ATP Citrate Lyase. It is important to note that the EC50 for (+)-Osbeckic
acid reflects its vasorelaxant activity and not necessarily direct ACLY inhibition, which requires
experimental confirmation.[3]
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Compound

Target(s)

IC50 / EC50 / Ki

Notes

(+)-Osbeckic acid

Not specified

EC50: 887 uM

Potent vasorelaxant
effect observed in
Sprague-Dawley rat
thoracic aorta rings.[3]
Anticancer and anti-
inflammatory activities
are inferred from
extracts of Osbeckia
octandra.[1][2]

Bempedoic acid
(ETC-1002)

ATP Citrate Lyase
(ACL)

Not specified

A prodrug that is
activated in the liver. It
acts as a dual ACLY
inhibitor and AMPK
activator, leading to
reduced cholesterol
biosynthesis.[4][5]

SB 204990

ATP Citrate Lyase
(ACL)

Not specified

A potent and specific
inhibitor of ACLY.[6]

BMS-303141

ATP Citrate Lyase
(ACL)

IC50: 0.13 pM

A potent, cell-
permeable inhibitor of
ACLY.[6]

NDI-091143

ATP Citrate Lyase
(ACL)

IC50: 2.1 nM, Ki: 7.0
nM

A potent and high-
affinity allosteric
inhibitor of human
ACLY.[6]

(-)-Hydroxycitric acid

ATP Citrate Lyase
(ACL)

Ki: 3 uM

A competitive inhibitor
of ACLY.[7]

Experimental Protocols: ATP Citrate Lyase (ACLY)
Inhibition Assay
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This protocol outlines a general method for determining the inhibitory activity of a test
compound, such as (+)-Osbeckic acid, against ATP Citrate Lyase.

1. Materials and Reagents:

o Purified human recombinant ATP Citrate Lyase

e ATP

» Citrate

e Coenzyme A (CoA)

o Malate Dehydrogenase (MDH)

« NADH

» Assay Buffer (e.g., 100 mM Tris-HCI, pH 7.5, containing MgCI2 and DTT)
e Test compound (e.g., (+)-Osbeckic acid) dissolved in a suitable solvent (e.g., DMSO)
e Known ACLY inhibitor (positive control, e.g., BMS-303141)

e Solvent control (negative control)

e 96-well microplate

e Microplate reader capable of measuring absorbance at 340 nm

2. Assay Principle:

The activity of ACLY is measured by coupling the production of oxaloacetate to the malate
dehydrogenase (MDH) reaction. MDH catalyzes the reduction of oxaloacetate to malate, which
is accompanied by the oxidation of NADH to NAD+. The decrease in NADH concentration is
monitored by measuring the decrease in absorbance at 340 nm.

3. Procedure:

o Prepare Reagents: Prepare fresh solutions of all reagents in the assay buffer.
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e Compound Dilution: Prepare a serial dilution of the test compound and the positive control in
the assay buffer.

» Reaction Mixture: To each well of a 96-well plate, add the following in order:

o

Assay Buffer

o NADH

o MDH

o ATP

o CoA

Citrate

[¢]

[¢]

Test compound, positive control, or solvent control.
» Enzyme Addition: Initiate the reaction by adding purified ACLY to each well.

¢ Kinetic Measurement: Immediately place the microplate in a plate reader pre-set to 37°C and
measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.

e Data Analysis:

o Calculate the initial reaction velocity (rate of decrease in absorbance) for each
concentration of the inhibitor.

o Normalize the data to the solvent control (100% activity) and a no-enzyme control (0%
activity).

o Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

o Determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Visualizing the Cellular Context and Experimental
Design

To better understand the role of ATP Citrate Lyase and the process of evaluating inhibitors, the
following diagrams are provided.
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Click to download full resolution via product page

Caption: ATP Citrate Lyase (ACLY) Signaling Pathway and Point of Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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